
4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole, also known as CMFMO, is a synthetic compound derived from the oxazole family of heterocyclic compounds. It has been used in a variety of scientific research applications, ranging from drug synthesis to biochemical and physiological studies.
Scientific Research Applications
Synthesis and Industrial Application
4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole and its related compounds have been synthesized and studied for various applications. For instance, (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate of fungicide flusilazole, has been synthesized using Grignard reagents, demonstrating its potential for industrialized production and cost reduction in fungicide manufacture (Guo Xiang-li, 2013).
Reactivity and Synthetic Utility
The reactivity and versatility of 2-(halomethyl)-4,5-diaryloxazoles, which include chloromethyl variants, are utilized in various substitution reactions to prepare a range of oxazole derivatives. This demonstrates the utility of such compounds in synthetic chemistry, offering pathways to new chemical entities (Pravin Patil & F. A. Luzzio, 2016).
Chemical Synthesis and Characterization
In another study, new oxazole derivatives were synthesized and characterized, focusing on their intermolecular interactions. These compounds, including fluoro and chloro derivatives, were analyzed through various techniques, providing insights into their molecular interactions and potential applications in different chemical contexts (R. Shukla et al., 2014).
Development of Novel Polymers
Research has also explored the synthesis of novel polymers usingmonomers related to 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole. For instance, 4-Chloro-2,5-bis(4-fluorophenyl)oxazole monomer was synthesized and converted into poly(aryl ether)s, highlighting the potential of such compounds in the development of high-performance polymers with exceptional thermal stability (N. Pimpha et al., 2004).
Pharmaceutical and Medicinal Applications
The structural features of 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole derivatives have been explored in pharmaceutical contexts. For instance, certain derivatives have been evaluated for their antiproliferative activity, showcasing the potential of these compounds in medicinal chemistry and drug development (Xinhua Liu et al., 2009).
Biomedical Research
In biomedical research, compounds structurally related to 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole have been synthesized and studied for their biological activities. For example, triazole derivatives containing fluoro and chloro groups have been investigated for their potential antimicrobial and antifungal effects, highlighting the relevance of such compounds in developing new therapeutic agents (M. V. Ohloblina et al., 2022).
properties
IUPAC Name |
4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZYCDPIFFXHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221859 | |
| Record name | 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole | |
CAS RN |
884504-76-1 | |
| Record name | 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



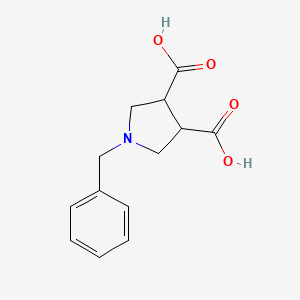
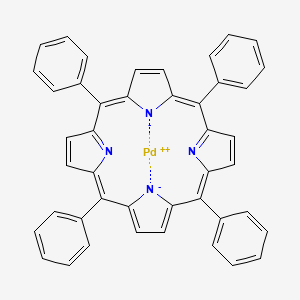

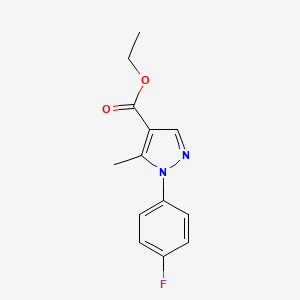

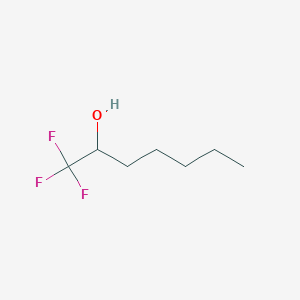
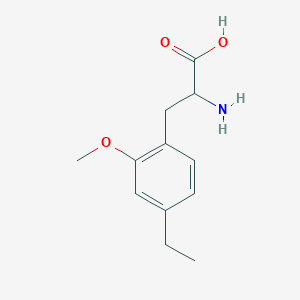
![5-Methoxy-2-(pyridin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1637109.png)
![6-(4-Methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1637111.png)




